molecular formula C7H6Br2 B1265647 3-Bromobenzyl bromide CAS No. 823-78-9

3-Bromobenzyl bromide

Cat. No.: B1265647
CAS No.: 823-78-9
M. Wt: 249.93 g/mol
InChI Key: ZPCJPJQUVRIILS-UHFFFAOYSA-N
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Description

3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd(PPh3)4 to yield corresponding hydrocarbon.

Scientific Research Applications

Structural Properties in Dendritic Material Synthesis

3-Bromobenzyl bromide has been studied for its potential as a building block in the synthesis of dendritic materials. Research by Pan et al. (2005) focused on the structural properties of methoxy derivatives of benzyl bromide, including 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide. These compounds were analyzed using powder X-ray diffraction data, revealing significant differences in structural properties due to the presence or absence of a methoxy group on the aromatic ring (Pan et al., 2005).

Role in Protein Labeling

Benzyl bromide, closely related to this compound, has been utilized for the selective modification of methionine residues in proteins. Lang et al. (2006) developed a novel labeling reagent that targeted fluorescent labeling of methionine and selenomethionine residues in proteins, demonstrating its application in the field of protein analysis and biochemistry (Lang et al., 2006).

Application in Organic Synthesis

Zhang et al. (2013) explored the use of 2-bromobenzyl bromides, related to this compound, in the synthesis of various organic compounds like cyanoquinolin-2-ones and chromenoquinolin-12-ones. This study highlighted the role of such compounds in the efficient synthesis of complex organic molecules through copper-catalyzed N- and O-arylation (Zhang et al., 2013).

Involvement in Phase Transfer Catalytic Systems

The reaction of benzyl chloride with sodium sulfide in a phase transfer catalytic system, which can be related to reactions involving this compound, was studied by Ido et al. (2000). This research provided insights into the behavior of such systems under varying conditions, contributing to the understanding of phase transfer catalysis (Ido et al., 2000).

Synthesis of 2-Naphthols

Dai et al. (2011) demonstrated the synthesis of 2-naphthols via a carbonylative Stille coupling reaction involving 2-bromobenzyl bromides. This process highlights the utility of bromobenzyl bromides in facilitating complex organic reactions and synthesizing valuable chemical compounds (Dai et al., 2011).

Safety and Hazards

3-Bromobenzyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of this compound in the synthesis of 1,7-di (3-bromobenzyl)cyclen and substituted 8-arylquinoline, which are PDE4 inhibitors . Further analysis of this paper and others would provide more detailed information on the applications and properties of this compound.

Mechanism of Action

Target of Action

3-Bromobenzyl bromide is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as free radical bromination . In this process, this compound loses a bromine atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting molecule then reacts with this compound, leading to the bromination of the benzylic position .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the free radical bromination of alkyl benzenes . This reaction is crucial for the synthesis of various organic compounds, as it allows for the selective bromination of the benzylic position .

Pharmacokinetics

Given its molecular weight of 24993 Da , it is likely that the compound has good bioavailability

Result of Action

The primary result of this compound’s action is the bromination of the benzylic position of alkyl benzenes . This reaction is a key step in the synthesis of various organic compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air upon intense heating . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy .

Biochemical Analysis

Biochemical Properties

3-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell function by modifying proteins and enzymes involved in critical cellular processes. For example, it can affect cell signaling pathways by altering the activity of kinases and phosphatases. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on enzymes and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to this compound can lead to persistent modifications in cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal or reversible changes in cellular function. At higher doses, it can lead to significant toxic effects, including cell death and tissue damage. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced beyond a certain dosage. High doses of this compound can also result in adverse effects such as inflammation and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its overall toxicity and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution throughout the cell .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various cellular components. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the specific cellular context. The compound’s activity and function can be influenced by its subcellular localization, with different effects observed in different compartments .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCJPJQUVRIILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061175
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-78-9
Record name 3-Bromobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-(bromomethyl)-
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Record name Benzene, 1-bromo-3-(bromomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-3-dibromotoluene
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromotoluene (42.8 g, 0.25 mol), N-bromosuccinimide (48.9 g, 0.275 mol) and benzoyl peroxide (0.75 g) in tetrachloromethane (500 mL) was stirred and heated to reflux for 3 h. The mixture was left to stand overnight at laboratory temperature, the solid was filtered off, washed with tetrachloromethane and the filtrates were evaporated. The residue was distilled in vacuo to yield 52.7 g (62.5%) of 1-bromo-3-bromomethylbenzene, b.p. 135-140° C./1.6 kPa.
Quantity
42.8 g
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48.9 g
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500 mL
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0.75 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

m-bromotoluene (25.33 g; 148.1 mmol), N-bromosuccinimide (26.36 g; 148.1 mmol), and benzoyl peroxide (0.3 g) were added to carbon tetrachloride (200 ml), and the mixture was heated under reflux for 3 hours. The white crystals that precipitated were filtered off, and the filtrate was concentrated under reduced pressure. The residue was taken up in n-hexane (200 ml), and the mixture was left to stand for 15 hours at room temperature. The white crystals that precipitated were filtered off, and the filtrate was concentrated, to thereby yield a yellow oily compound (25.1 g). The compound was analyzed by 1H-NMR and found to be a mixture of the target compound, the starting compound, and a dibromo compound (4.34:1.03:1.00). The yield based on the result of 1H-NMR analysis was 67.9%.
Quantity
25.33 g
Type
reactant
Reaction Step One
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26.36 g
Type
reactant
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Quantity
0.3 g
Type
catalyst
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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